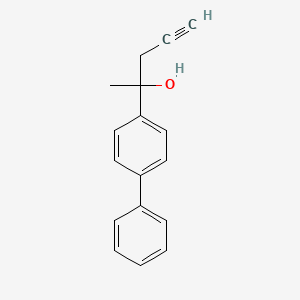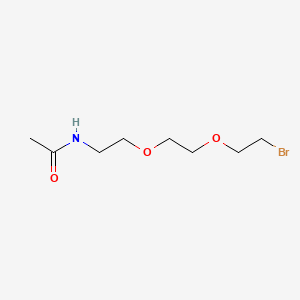
Acetamido-PEG2-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamido-PEG2-Br is a compound that belongs to the class of polyethylene glycol (PEG) based PROTAC (Proteolysis Targeting Chimeras) linkers. It is primarily used in the synthesis of PROTAC molecules, which are designed to degrade target proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamido-PEG2-Br typically involves the reaction of acetamide with a PEG-based bromide compound. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. The specific synthetic route may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the product, which is essential for its use in scientific research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamido-PEG2-Br undergoes various chemical reactions, including:
Substitution Reactions: The bromide group can be substituted with other functional groups, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: These reactions can modify the acetamido group or the PEG chain, leading to different derivatives
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired modifications
Major Products Formed
The major products formed from these reactions include various PEG-based derivatives with different functional groups, which can be used for further chemical modifications or as intermediates in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
Acetamido-PEG2-Br has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTAC molecules, which are designed to degrade specific target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Utilized in the design of novel therapeutic agents for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the development of advanced materials and drug delivery systems
Wirkmechanismus
Acetamido-PEG2-Br functions as a linker in PROTAC molecules, which consist of two different ligands connected by a PEG chain. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain provides flexibility and solubility to the PROTAC molecule, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-O-acetamido-PEG2-propargyl: Another PEG-based PROTAC linker with similar applications.
PEG-based PROTAC linkers: Various other PEG-based linkers are used in the synthesis of PROTAC molecules .
Uniqueness
Acetamido-PEG2-Br is unique due to its specific chemical structure, which provides optimal flexibility and solubility for PROTAC molecules. Its acetamido group allows for easy modification and conjugation with other functional groups, making it a versatile tool in chemical synthesis and drug development .
Eigenschaften
Molekularformel |
C8H16BrNO3 |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
N-[2-[2-(2-bromoethoxy)ethoxy]ethyl]acetamide |
InChI |
InChI=1S/C8H16BrNO3/c1-8(11)10-3-5-13-7-6-12-4-2-9/h2-7H2,1H3,(H,10,11) |
InChI-Schlüssel |
XDIIVHJEZXBJPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCCOCCOCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(2R)-2-[(2S)-2-[(2S)-2-[(2R)-2-Aminopropanamido]-2-(methanethioyl)acetamido]-3-methylbutanamido]-4-methylpent-4-enamido]-4-methylpentanethioic S-acid](/img/structure/B15073052.png)

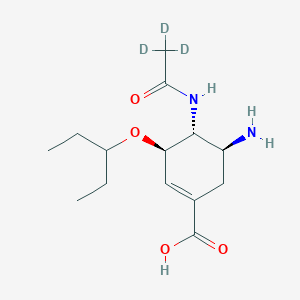

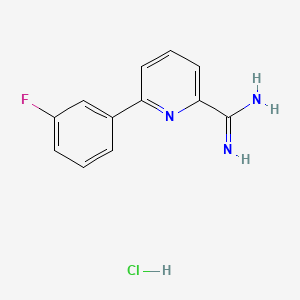
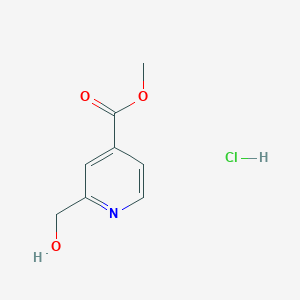
![Pyridine, 2-[(2-isocyanatoethyl)dithio]-](/img/structure/B15073086.png)
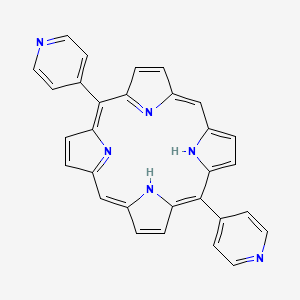
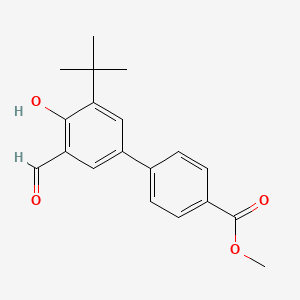
![3,3''-[[(1,2-Diphenylethane-1,2-diyl)bis(azanylylidene)]bis(methanylylidene)]bis(2'-benzyl-2-hydroxy-[1,1'-binaphthalene])](/img/structure/B15073102.png)
![ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;dichloromethane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B15073105.png)
![Methyl (2S,4R)-4-Hydroxy-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15073111.png)
![N-[[(2E)-2-(ditert-butylphosphanylmethylidene)-3,4-dihydro-1H-pyridin-6-yl]methyl]-N-ethylethanamine;formaldehyde;ruthenium(1+) monohydride](/img/structure/B15073123.png)
